Product packaging for (2,5-Difluoro-4-methylphenyl)methanamine(Cat. No.:)

(2,5-Difluoro-4-methylphenyl)methanamine

Cat. No.: B12333295
M. Wt: 157.16 g/mol
InChI Key: HTWPSRLFLDAVBR-UHFFFAOYSA-N
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Description

(2,5-Difluoro-4-methylphenyl)methanamine (CAS 1427392-21-9) is a fluorinated benzylamine derivative of significant interest in chemical research and development. This compound serves as a versatile building block, particularly in the synthesis of novel molecules for crop protection. Its structure, featuring a benzylamine scaffold with strategic fluorine substitutions, is valuable for creating compounds that combat undesired phytopathogenic microorganisms . The primary amine group allows for further functionalization, making it a key intermediate in organic synthesis. The compound is characterized by its molecular formula of C8H9F2N and a molecular weight of 157.16 . Its hydrochloride salt (CAS 2937161-77-6) is also available for researchers, with a molecular weight of 193.62 . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F2N B12333295 (2,5-Difluoro-4-methylphenyl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

(2,5-difluoro-4-methylphenyl)methanamine

InChI

InChI=1S/C8H9F2N/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3H,4,11H2,1H3

InChI Key

HTWPSRLFLDAVBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)CN)F

Origin of Product

United States

Synthetic Methodologies for 2,5 Difluoro 4 Methylphenyl Methanamine

Established Synthetic Routes and Precursors

The traditional synthesis of (2,5-Difluoro-4-methylphenyl)methanamine often relies on well-established chemical transformations, starting from readily available precursors. These methods include reductive amination of the corresponding aldehyde, functionalization of halogenated precursors, and multi-step sequences involving the construction and elaboration of the substituted aromatic ring.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient method for the conversion of carbonyl compounds to amines. organic-chemistry.org In the context of synthesizing this compound, this strategy involves the reaction of 2,5-difluoro-4-methylbenzaldehyde (B1396710) with an amine source in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or iminium ion, which is then reduced to the target primary amine. researchgate.net

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The selection of the reducing agent and reaction conditions can be optimized to maximize the yield and minimize the formation of byproducts.

Table 1: Reductive Amination of 2,5-Difluoro-4-methylbenzaldehyde

PrecursorAmine SourceReducing AgentSolventKey ConditionsProduct
2,5-Difluoro-4-methylbenzaldehydeAmmonia (B1221849)Sodium borohydride (NaBH₄)Methanol (B129727)Room temperatureThis compound
2,5-Difluoro-4-methylbenzaldehydeAmmonium (B1175870) acetateSodium cyanoborohydride (NaBH₃CN)MethanolAcidic pHThis compound

Amine Functionalization via Halogenated Precursors

Another established route involves the use of halogenated precursors, typically a benzylic halide such as 1-(bromomethyl)-2,5-difluoro-4-methylbenzene. This electrophilic substrate can undergo nucleophilic substitution with a suitable nitrogen source to introduce the amine functionality.

One classic method that falls under this category is the Gabriel synthesis. masterorganicchemistry.comdoubtnut.com This multi-step process begins with the alkylation of potassium phthalimide (B116566) with the benzylic halide. The resulting N-alkylated phthalimide serves as a protected primary amine. Subsequent hydrazinolysis or acidic hydrolysis cleaves the phthalimide group, liberating the desired primary amine. masterorganicchemistry.com This method is particularly useful for the clean synthesis of primary amines, as it avoids the over-alkylation often observed in direct amination with ammonia.

A related approach involves the reaction of the benzylic halide with sodium azide (B81097) to form a benzyl (B1604629) azide, which is then reduced to the primary amine, typically through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride (LiAlH₄).

Table 2: Synthesis from 1-(Bromomethyl)-2,5-difluoro-4-methylbenzene

ReagentMethodIntermediateDeprotection/ReductionProduct
Potassium phthalimideGabriel SynthesisN-(2,5-Difluoro-4-methylbenzyl)phthalimideHydrazine hydrateThis compound
Sodium azideAzide Reduction1-(Azidomethyl)-2,5-difluoro-4-methylbenzeneCatalytic Hydrogenation (H₂/Pd-C)This compound

Multi-step Syntheses Involving Aromatic Ring Functionalization

In some instances, the synthesis of this compound may commence from a less functionalized aromatic precursor, requiring a multi-step sequence to introduce the necessary substituents. A representative example can be extrapolated from the synthesis of the analogous 2,4-difluoro benzene (B151609) methanamine. google.com

This approach could start with 1,4-difluoro-2-methylbenzene. The first step would involve a Friedel-Crafts-type reaction to introduce a halomethyl group, for instance, using paraformaldehyde and a halogenating agent in the presence of a Lewis acid catalyst. The resulting 1-(halomethyl)-2,5-difluoro-4-methylbenzene can then be converted to the amine. One method for this conversion is the Delepine reaction, which involves the reaction of the benzyl halide with hexamethylenetetramine (methenamine) to form a quaternary ammonium salt. Subsequent hydrolysis of this salt with a strong acid, such as hydrochloric acid, yields the primary amine. google.com

Table 3: Multi-step Synthesis from 1,4-Difluoro-2-methylbenzene

Starting MaterialStep 1 ReagentsIntermediate 1Step 2 ReagentsIntermediate 2Step 3 ReagentsProduct
1,4-Difluoro-2-methylbenzeneParaformaldehyde, HCl, ZnCl₂1-(Chloromethyl)-2,5-difluoro-4-methylbenzeneHexamethylenetetramineQuaternary ammonium saltConcentrated HCl, H₂OThis compound

Modern Approaches in the Preparation of this compound

While established methods are reliable, modern synthetic chemistry continually seeks to improve efficiency, selectivity, and sustainability. These advancements are reflected in the development of novel catalytic systems and reaction conditions for the synthesis of amines like this compound.

Catalytic Reductions for Amine Formation

Catalytic reduction offers a powerful and atom-economical alternative for the synthesis of amines. A key precursor for this approach is 2,5-difluoro-4-methylbenzonitrile. The reduction of the nitrile functionality to a primary amine can be achieved through catalytic hydrogenation. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can be crucial for achieving high yields and selectivity.

Modern advancements in catalysis have introduced more sophisticated systems, including the use of gold-based catalysts in tandem with other metals to enhance selectivity and yield in the synthesis of benzylamines from benzyl alcohols via an amination/reduction sequence. hw.ac.uk

Table 4: Catalytic Reduction of 2,5-Difluoro-4-methylbenzonitrile

PrecursorCatalystReducing AgentSolventKey ConditionsProduct
2,5-Difluoro-4-methylbenzonitrilePalladium on Carbon (Pd/C)Hydrogen gas (H₂)Ethanol (B145695)Elevated pressure and temperatureThis compound
2,5-Difluoro-4-methylbenzonitrileRaney NickelHydrogen gas (H₂)Ammonia in EthanolHigh pressureThis compound

Novel Reaction Conditions and Reagents for Amination

Contemporary research in organic synthesis has led to the development of novel reagents and reaction conditions that can be applied to the synthesis of this compound. For instance, in reductive amination, the use of milder and more selective reducing agents continues to be an area of active investigation.

Furthermore, innovative catalytic systems are being developed for the direct amination of C-H bonds, although the application to a specific substrate like 1,4-difluoro-2-methylbenzene to directly install a methylamine (B109427) group is still a challenging research area. More broadly, copper-catalyzed decarboxylative amination reactions of aryl acetic acids have emerged as a novel method for the synthesis of benzylamines, offering an alternative to traditional methods that rely on benzylic halides. chemrxiv.org Another modern approach involves the iridium-catalyzed C-H alkynylation of unprotected primary benzylamines, which, while not a direct synthesis of the target compound, showcases the ongoing development of methods for the functionalization of benzylamines. rsc.org

Considerations for Laboratory Scale-Up and Process Optimization

Transitioning the synthesis of this compound from the laboratory bench to a larger, pilot-plant, or industrial scale requires careful consideration of numerous factors to ensure safety, efficiency, cost-effectiveness, and product quality. Process optimization is a critical phase that aims to refine the reaction conditions and work-up procedures for large-scale production.

Key Optimization Parameters:

A primary focus of process optimization is the systematic evaluation of reaction parameters to identify the optimal conditions for yield, purity, and reaction time. These parameters often include:

Solvent Selection and Concentration: The choice of solvent can significantly impact reaction kinetics, solubility of reactants and products, and ease of product isolation. For catalytic hydrogenations, polar protic solvents like methanol or ethanol are common. The concentration of the starting material in the solvent is another critical factor; higher concentrations can improve reactor throughput but may lead to issues with mixing, heat transfer, and potential side reactions.

Catalyst Loading and Selection: In catalytic hydrogenations, the type and loading of the catalyst are crucial. Optimizing the catalyst loading is a balance between achieving a desirable reaction rate and minimizing cost, as noble metal catalysts can be expensive. Catalyst selection will depend on the specific reduction being performed (e.g., nitrile vs. oxime) and the desired selectivity.

Temperature and Pressure: These parameters are critical for controlling the reaction rate and selectivity. In catalytic hydrogenations, increasing temperature and pressure generally accelerates the reaction, but may also promote side reactions or catalyst degradation. The optimal conditions must be carefully determined through experimentation.

Reagent Stoichiometry: The molar ratio of reactants, particularly the reducing agent in chemical reductions or the ammonia source in reductive aminations, needs to be optimized. Using a significant excess of a reagent may drive the reaction to completion but can complicate purification and increase waste.

Process Safety and Hazard Management:

Scaling up chemical reactions introduces new safety challenges that must be rigorously addressed.

Thermal Hazard Assessment: Exothermic reactions, such as reductions with metal hydrides or some catalytic hydrogenations, pose a significant thermal runaway risk on a large scale. Differential scanning calorimetry (DSC) and reaction calorimetry are essential tools for evaluating the reaction's heat flow and determining safe operating limits.

Hydrogenation Safety: The use of hydrogen gas under pressure requires specialized equipment and strict safety protocols to prevent the formation of explosive mixtures with air. Proper venting and inerting procedures are paramount.

Handling of Hazardous Reagents: Reagents like lithium aluminum hydride are pyrophoric and require handling under an inert atmosphere. Large-scale operations with such materials necessitate engineered controls and well-defined procedures to minimize risks.

Downstream Processing and Purification:

Work-up and Extraction: The choice of solvents for extraction and washing procedures must be optimized for large-scale operations, considering factors like solvent toxicity, environmental impact, and ease of recovery. The number of extraction and wash steps should be minimized without compromising product purity.

Crystallization and Isolation: If the product is a solid, crystallization is a common purification method. The solvent system, cooling profile, and agitation rate must be carefully controlled to ensure consistent crystal form (polymorphism) and particle size, which can affect downstream processing and product performance. For liquid products, distillation under reduced pressure is a common purification technique.

Impurity Profile and Control:

The identification and control of impurities are essential for ensuring the quality of the final product.

Side Reaction Monitoring: Analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to monitor the formation of impurities during the reaction. Understanding the mechanism of impurity formation can guide the optimization of reaction conditions to minimize their levels.

Purification Strategy: The purification strategy must be designed to effectively remove critical impurities. This may involve a combination of techniques, such as crystallization, distillation, and chromatography.

The following table provides a comparative overview of potential scale-up considerations for two common synthetic routes to this compound:

Parameter Route 1: Catalytic Hydrogenation of 2,5-Difluoro-4-methylbenzonitrile Route 2: Reductive Amination of 2,5-Difluoro-4-methylbenzaldehyde
Key Reagents 2,5-Difluoro-4-methylbenzonitrile, Hydrogen, Catalyst (e.g., Raney Ni, Pd/C)2,5-Difluoro-4-methylbenzaldehyde, Ammonia source, Reducing agent (e.g., NaBH4, H2/Catalyst)
Primary Safety Concerns Handling of flammable hydrogen gas under pressure, potential for catalyst pyrophoricity.Handling of potentially flammable solvents, exothermic reaction with some reducing agents.
Process Optimization Focus Catalyst selection and loading, hydrogen pressure, temperature, reaction time.Stoichiometry of ammonia source and reducing agent, pH control, temperature.
Common Impurities Secondary amines, unreacted nitrile, over-reduction products.Di-benzylated amines, unreacted aldehyde, residual imine.
Purification Method Distillation of the liquid product or crystallization of a salt form.Distillation or crystallization of a salt form.

By systematically addressing these considerations, a robust, safe, and efficient process for the large-scale synthesis of this compound can be successfully developed.

Chemical Reactivity and Mechanistic Pathways of 2,5 Difluoro 4 Methylphenyl Methanamine

Reactivity Profile of the Primary Amine Moiety

The primary amine group is the most reactive site in (2,5-Difluoro-4-methylphenyl)methanamine, participating in a variety of fundamental organic reactions.

Nucleophilic Additions and Condensation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a competent nucleophile, capable of attacking electrophilic centers. A prominent example of this is the condensation reaction with aldehydes or ketones to form Schiff bases. nih.govsemanticscholar.org This reaction typically proceeds via a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to yield an imine. nih.govunsri.ac.id The reaction is often catalyzed by acid or, in some cases, can proceed thermally. researchgate.net The general stability of the resulting imine can be influenced by the aromaticity of the reactants; aromatic aldehydes tend to form more stable Schiff bases compared to aliphatic ones due to the resulting conjugated system. unsri.ac.id

Acylation and Alkylation Reactions

As a primary amine, this compound readily undergoes acylation and alkylation reactions. Acylation, the addition of an acyl group, can be achieved using reagents such as acyl chlorides or anhydrides. This reaction forms a stable amide linkage.

Alkylation involves the introduction of an alkyl group onto the nitrogen atom. Primary amines can be alkylated to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. The reactivity in these processes is governed by the nucleophilicity of the amine and the nature of the alkylating agent.

Formation of Schiff Bases and Related Imine Derivatives

The formation of Schiff bases, or imines, is a characteristic reaction of primary amines with carbonyl compounds. nih.govsemanticscholar.orgresearchgate.net These reactions involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.govunsri.ac.id The general mechanism is outlined below:

Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated (often under acidic conditions) and eliminated as water, leading to the formation of a carbon-nitrogen double bond (imine).

The stability of the resulting Schiff base is often enhanced when the reactants are aromatic, leading to a conjugated system. unsri.ac.id

Influence of Aromatic Substituents on Reactivity

The fluorine atoms and the methyl group on the phenyl ring of this compound significantly modulate its reactivity through electronic and steric effects.

Electronic Effects of Fluorine Atoms on Amine Basicity and Aromatic Ring Activation

Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound electron-withdrawing effect. researchgate.netbeilstein-journals.org This effect influences the basicity of the primary amine and the reactivity of the aromatic ring.

Amine Basicity: The strong electron-withdrawing inductive effect of the two fluorine atoms decreases the electron density on the nitrogen atom of the primary amine. quora.commasterorganicchemistry.compharmaguideline.com This reduction in electron density lowers the amine's basicity, making it a weaker base compared to unsubstituted benzylamine (B48309) or benzylamines with electron-donating groups. masterorganicchemistry.compharmaguideline.com The pKa of the conjugate acid of a fluorinated amine is typically lower than its non-fluorinated counterpart. nih.gov

Aromatic Ring Activation: The fluorine atoms deactivate the aromatic ring towards electrophilic substitution reactions due to their strong inductive electron withdrawal. Conversely, they can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atoms.

The following table summarizes the expected electronic effects of the substituents on the reactivity of this compound:

SubstituentPositionElectronic EffectImpact on Amine BasicityImpact on Aromatic Ring (Electrophilic Substitution)
Fluorine2-I (Inductive), +M (Mesomeric)DecreaseDeactivating
Fluorine5-I (Inductive), +M (Mesomeric)DecreaseDeactivating
Methyl4+I (Inductive), +H (Hyperconjugation)IncreaseActivating

Data compiled from established principles of organic chemistry.

Steric Hindrance Implications of the Methyl Group and Fluorine Atoms on Reaction Pathways

The spatial arrangement of the methyl group and fluorine atoms can introduce steric hindrance, which can affect the accessibility of the reactive sites and influence the regioselectivity of certain reactions.

Access to the Amine Group: The substituents ortho to the aminomethyl group (the fluorine at position 2) can sterically hinder the approach of bulky reagents to the nitrogen atom. This could potentially slow down reactions like acylation or alkylation with large electrophiles.

Reactions on the Aromatic Ring: The substituents on the aromatic ring can direct incoming electrophiles to specific positions. The interplay between the activating effect of the methyl group and the deactivating effect of the fluorine atoms, along with steric considerations, will determine the outcome of electrophilic aromatic substitution reactions. For instance, the positions adjacent to the methyl group might be favored, but the presence of the ortho fluorine could sterically block one of these sites. The presence of fluorine atoms has been noted to potentially hinder nucleophilic substitution at a fluorinated carbon center due to electrostatic repulsion. researchgate.net

The following table outlines the potential steric implications of the substituents:

SubstituentPositionPotential Steric Impact
Fluorine2May hinder reactions at the aminomethyl group and the C3 position of the ring.
Methyl4May influence the regioselectivity of reactions on the aromatic ring.
Fluorine5May influence the regioselectivity of reactions on the aromatic ring.

Data compiled from established principles of organic chemistry.

Specific Reaction Classes of this compound

This compound, a substituted benzylamine, is a versatile chemical intermediate whose reactivity is governed by the primary amine group and the substituted aromatic ring. Its reaction pathways are influenced by the electronic effects of the fluorine and methyl substituents on the phenyl ring. This article details its participation in several key reaction classes.

Oxidation Reactions

The primary amine group of this compound is susceptible to oxidation, typically yielding the corresponding imine or, upon hydrolysis, the benzaldehyde. The reaction mechanism and product outcome are highly dependent on the oxidant and catalytic system employed. The oxidation of substituted benzylamines, in general, proceeds to the corresponding aldehydes. nih.govoup.com

Mechanistic studies on similar substituted benzylamines reveal that the reaction rate is significantly influenced by the electronic properties of the substituents on the aromatic ring. acs.org For the oxidation of para-substituted benzylamines by monoamine oxidase A (MAO A), the rate of reaction correlates with the electronic effects (σ) of the substituent. acs.org A positive correlation suggests that negative charge develops at the benzylic carbon during the reaction, which is consistent with a proton abstraction mechanism for the cleavage of the C-H bond. acs.org A substantial primary kinetic isotope effect observed in the oxidation of benzylamine-α,α-d₂ (kH/kD = 5.81) further supports that the cleavage of the C-H bond at the α-carbon is the rate-determining step. oup.com

Various systems can be employed for the oxidation of benzylamines, including enzymatic, chemical, and electrochemical methods.

Enzymatic Oxidation: Enzymes like monoamine oxidase (MAO) and diamine oxidase catalyze the oxidation of benzylamines. nih.govacs.org For instance, MAO A oxidizes a range of para-substituted benzylamines, with turnover numbers showing a marked dependence on the substituent's nature. acs.org

Chemical Oxidation: Reagents such as N-bromoacetamide (NBA) can oxidize benzylamines to benzaldehydes, with the unprotonated amine acting as the reductant. oup.com Metal-free oxidative coupling of benzylamines to imines can also be achieved using organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere. acs.org

Electrochemical Oxidation: Electrochemical methods offer a modern approach to amine oxidation. nih.gov Noble metal-based materials (e.g., gold, palladium, platinum) are effective catalysts for the oxidative self-coupling of benzylamines. nih.gov Bimetallic and trimetallic catalysts, such as Ni-Co and NiCoFe-based metal-organic frameworks (MOFs), have also been developed for the efficient electrooxidation of benzylamine to the corresponding nitrile or imine. nih.gov

The table below summarizes various oxidative systems applicable to benzylamine derivatives, which can be extrapolated for this compound.

Table 1: Systems for the Oxidation of Substituted Benzylamines

Catalyst/Reagent System Type of Oxidation Product Reference
Recombinant Human Liver Monoamine Oxidase A (MAO A) Enzymatic Corresponding Aldehyde acs.org
Pig Kidney Diamine Oxidase Enzymatic Corresponding Aldehyde nih.gov
N-Bromoacetamide (NBA) Chemical Corresponding Benzaldehyde oup.com
Salicylic Acid Derivatives / O₂ Atmosphere Metal-Free Organocatalysis N-benzylidenebenzylamines (Imines) acs.org
Au–Pd Alloy Nanoparticles on Carbon Nanotubes Electrochemical Imines nih.gov

Cyclization Reactions with Diverse Precursors (e.g., Azetidinone Synthesis)

This compound can serve as a crucial building block in the synthesis of nitrogen-containing heterocycles. A prominent example is its use in the synthesis of 2-azetidinones, commonly known as β-lactams, which are core structures in many antibacterial agents. mdpi.com

The most common route to monocyclic β-lactams is the Staudinger synthesis, a [2+2] cycloaddition reaction between an imine and a ketene. mdpi.com To participate in this reaction, this compound is first converted into an imine (a Schiff base) through condensation with an appropriate aldehyde or ketone. This resulting N-(2,5-difluoro-4-methylbenzylidene) imine is then reacted with a ketene. Ketenes are highly reactive and are typically generated in situ from acyl chlorides by treatment with a tertiary amine base, such as triethylamine (B128534) or pyridine (B92270). mdpi.com

The general scheme involves the dropwise addition of an acyl chloride to a solution of the imine and a base. mdpi.com The stereoselectivity of the cycloaddition (cis vs. trans) can be influenced by reaction conditions, the nature of the substituents on both the imine and the ketene, and the choice of base. mdpi.com Microwave irradiation has also been employed to induce these cycloaddition reactions, sometimes in the presence of heterogeneous catalysts like Mg-Al hydroxide. mdpi.com

The table below outlines precursor combinations for the synthesis of 2-azetidinones, illustrating the pathway that a derivative of this compound would follow.

Table 2: Precursor Combinations for 2-Azetidinone Synthesis via [2+2] Cycloaddition

Imine Precursor (from amine) Ketene Precursor (Acyl Chloride) Base Product Reference
Isatin-derived imine 2-(4-chlorophenyl)acetyl chloride Triethylamine 4-Spiro-fused (2-oxoindolin-3-yl)-2-azetidinone mdpi.com
Substituted Benzaldehyde 2-(p-chlorobenzyloxy)acetyl chloride Pyridine cis-Azetidinone mdpi.com
Substituted Benzaldehyde Acetoxyacetyl chloride N-methylmorpholine (NMM) 3-acetoxy-2-azetidinone (cis/trans mixture) mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (if applicable to amine derivatives)

While the amine group in this compound is not typically a direct participant in standard palladium-catalyzed cross-coupling reactions like Suzuki or Heck, its derivatives are highly relevant substrates for such transformations. researchgate.net These reactions are fundamental in pharmaceutical synthesis for creating C-C and C-N bonds. researchgate.net

To utilize this compound in this context, it can be derivatized in several ways:

Protection and Reaction at another Site: The primary amine can be protected, for example with a tert-butoxycarbonyl (Boc) group. This is often done to increase the reactivity of other functional groups on the molecule or to prevent side reactions. nih.govrsc.org For instance, the introduction of a Boc group onto a dihydropyrimidine (B8664642) scaffold containing a methylthio group was shown to significantly increase the substrate's reactivity in a subsequent Pd-catalyzed/Cu-mediated cross-coupling reaction with organostannane reagents. nih.govrsc.org

Conversion to a Reactive Moiety: The amine can be used as a handle to construct a heterocyclic system that is then used in a cross-coupling reaction. A novel method involves the conversion of anilines into nih.govoup.comacs.org-benzotriazin-4(3H)-ones. These derivatives can then undergo a palladium-catalyzed denitrogenative cross-coupling reaction with organoaluminum reagents (like DABAL-Me₃) to afford ortho-alkylated benzamides. nih.gov This strategy allows for functionalization at the position ortho to the original amine group.

Cross-Coupling on the Aromatic Ring: If the aromatic ring of this compound were further substituted with a leaving group (e.g., bromine, iodine, or a triflate), it would become a suitable substrate for a variety of Pd-catalyzed cross-coupling reactions. The amine group, likely in a protected form, would remain intact while a new carbon-carbon or carbon-heteroatom bond is formed on the aromatic ring.

The table below presents examples of palladium-catalyzed reactions involving amine derivatives, highlighting the potential synthetic routes for functionalizing structures related to this compound.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Amine Derivatives

Substrate Type Coupling Partner Catalyst System Reaction Type Product Type Reference
1-Boc 2-methylthio-dihydropyrimidine Organostannane Reagents Pd-catalyzed/Cu-mediated Stille-type Coupling 2-Aryl-dihydropyrimidines nih.govrsc.org
nih.govoup.comacs.org-Benzotriazin-4(3H)-one DABAL-Me₃ (Organoaluminum) Pd(OAc)₂/XantPhos Denitrogenative Cross-Coupling ortho-Methylated Benzamides nih.gov

Applications of 2,5 Difluoro 4 Methylphenyl Methanamine in Advanced Synthesis

Role as a Building Block in Complex Molecule Construction

The strategic placement of fluorine atoms and a methyl group on the phenyl ring of (2,5-Difluoro-4-methylphenyl)methanamine significantly influences its electronic properties and lipophilicity. These features, combined with the versatility of the primary amine, make it an attractive starting material for the synthesis of elaborate molecular structures.

Precursor in Heterocyclic Synthesis

The primary amine functionality of this compound serves as a key reactive handle for the construction of a wide array of nitrogen-containing heterocycles. These structural motifs are central to the development of new pharmaceuticals and agrochemicals. While direct examples of its use in the synthesis of all classes of heterocycles are not extensively documented in publicly available literature, its reactivity profile suggests its suitability in established synthetic methodologies.

For instance, the synthesis of pyrimidine (B1678525) derivatives, a class of heterocycles with diverse biological activities, often involves the condensation of a primary amine with a suitable carbonyl compound or its equivalent. cymitquimica.comgoogle.comgoogle.comgoogle.com The this compound can readily participate in such reactions to furnish pyrimidines bearing the difluoro-methylphenyl moiety. Similarly, the formation of pyridine (B92270) rings can be achieved through various condensation and cyclization strategies starting from primary amines. google.comgoogle.comgoogleapis.comgoogleapis.com

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocycle ClassGeneral Synthetic ApproachPotential Product
PyrimidinesCondensation with 1,3-dicarbonyl compounds or their derivatives2-((2,5-Difluoro-4-methylphenyl)methyl)-substituted pyrimidines
PyridinesHantzsch pyridine synthesis or related multicomponent reactions1-((2,5-Difluoro-4-methylphenyl)methyl)-1,4-dihydropyridines
PyrrolesPaal-Knorr synthesis with 1,4-dicarbonyl compounds1-((2,5-Difluoro-4-methylphenyl)methyl)-2,5-disubstituted-pyrroles
ImidazolesReaction with α-haloketones followed by cyclization with an ammonia (B1221849) sourceN-((2,5-Difluoro-4-methylphenyl)methyl)-substituted imidazoles

This table presents potential synthetic applications based on the known reactivity of primary amines.

Intermediate for Substituted Aromatic Systems

The aminomethyl group of this compound can be chemically modified to introduce a variety of substituents, leading to diverse aromatic systems. Furthermore, the amine itself can act as a directing group in electrophilic aromatic substitution reactions, although the strong activation is often controlled through protection-deprotection sequences.

A significant application lies in its use in transition metal-catalyzed cross-coupling reactions. The primary amine can be acylated or derivatized to form amides or other functional groups that can then participate in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex biaryl and other substituted aromatic structures. ed.ac.uk

Utility in Targeted Organic Transformations for Research

In the realm of research-focused organic synthesis, this compound finds utility as a key fragment for incorporation into larger, more complex molecular frameworks.

Scaffold Incorporation into Advanced Molecular Architectures

The unique substitution pattern of the phenyl ring in this compound makes it an attractive scaffold for the design of molecules with specific biological activities. For example, in the development of kinase inhibitors, a significant area of cancer research, the precise arrangement of substituents on an aromatic core is crucial for binding to the target protein. umn.educhemscene.comnih.govnih.govacs.orgmdpi.com The difluoro-methylphenyl motif can provide a specific set of steric and electronic interactions within a kinase's active site. While direct incorporation of this exact molecule is not always explicitly detailed, the synthesis of structurally related kinase inhibitors often involves similar fluorinated and methylated aniline (B41778) or benzylamine (B48309) derivatives.

Use in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. This approach relies on the screening of small, low-molecular-weight compounds (fragments) that can bind to a biological target. The structural information from these fragment-target complexes is then used to grow the fragment into a more potent and selective drug candidate.

This compound, with its well-defined structure and molecular weight, is an ideal candidate for inclusion in fragment libraries. The fluorine atoms can enhance binding affinity and modulate metabolic stability, while the methyl group provides a point for steric interaction and potential for further functionalization. The primary amine serves as a convenient vector for fragment elaboration through robust and well-established chemical reactions.

Applications in Materials Science Research

The incorporation of fluorine atoms into polymers is a well-established strategy for imparting unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy. umn.edu Fluorinated polymers find applications in a wide range of fields, from high-performance coatings to advanced optical materials. researchgate.net

While the direct polymerization of this compound is not a common approach, it can be utilized as a monomer or a modifying agent in the synthesis of specialty fluorinated polymers. For example, it can be reacted with diacyl chlorides or dianhydrides to form fluorinated polyamides or polyimides. These polymers could potentially exhibit enhanced solubility in organic solvents and improved processability compared to their non-fluorinated counterparts, while retaining the beneficial properties conferred by the fluorine atoms.

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
CAS Number2937161-77-6 bldpharm.com
Molecular FormulaC₈H₁₀F₂N · HCl
Molecular Weight193.63 g/mol
AppearanceWhite to off-white solid (typical)
Melting PointNot publicly available
Boiling PointNot publicly available

Data for the hydrochloride salt. Properties of the free base may differ.

Monomer for Polymer Design and Synthesis

This compound possesses structural features—a primary amine group and a difluoro-methyl-substituted phenyl ring—that suggest its potential as a monomer in polymer synthesis. The amine functionality allows for its incorporation into various polymer backbones, such as polyamides, polyimides, and polyureas, through condensation reactions with appropriate co-monomers (e.g., dicarboxylic acids, dianhydrides, or diisocyanates). The presence of fluorine atoms can enhance thermal stability, chemical resistance, and hydrophobicity, while the methyl group can influence solubility and chain packing.

However, a comprehensive review of scientific literature and patent databases reveals a notable absence of studies specifically detailing the use of this compound as a monomer for polymer design and synthesis. While related fluorinated and amine-containing compounds are utilized in polymer chemistry to achieve specific performance characteristics, research explicitly documenting the polymerization of this particular compound and the properties of the resulting polymers has not been identified.

Ligand and Building Block in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. The synthesis of COFs relies on the self-assembly of organic building blocks (monomers or linkers) through strong covalent bonds. tcichemicals.comresearchgate.net Amine-functionalized molecules are frequently employed as building blocks in the formation of imine-linked or other nitrogen-containing COFs. tcichemicals.comnih.gov

Theoretically, the amine group of this compound makes it a candidate for integration into COF structures. The fluorine and methyl substituents on the phenyl ring could, in principle, be used to tailor the pore environment and electronic properties of the resulting framework. Despite this potential, there is currently no published research or patent literature that describes the application of this compound as a ligand or building block in the synthesis of Covalent Organic Frameworks. The scientific community has explored a variety of other aromatic amines for COF construction, but the utility of this specific compound in the field remains undocumented. nih.govwur.nl

Precursor for Optoelectronic and Electronic Materials Development

Fluorinated organic compounds are of significant interest in the development of materials for optoelectronic and electronic applications due to the electron-withdrawing nature of fluorine, which can influence molecular energy levels and charge transport properties. The structural motif of this compound suggests it could serve as a precursor or intermediate in the synthesis of more complex molecules intended for use in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

A thorough search of the available scientific and patent literature, however, did not yield any specific examples of this compound being used as a precursor for the development of optoelectronic or electronic materials. While the broader class of fluorinated aromatic amines is relevant to this field, the direct application or conversion of this particular compound into functional materials for these purposes has not been reported.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₈H₉F₂N
Molecular Weight 157.16 g/mol
CAS Number 1427392-21-9
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature

Spectroscopic and Structural Characterization Methods for 2,5 Difluoro 4 Methylphenyl Methanamine and Its Derivatives in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. For (2,5-Difluoro-4-methylphenyl)methanamine, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques used for its structural elucidation.

In the ¹H NMR spectrum, the protons on the aromatic ring, the methylene (B1212753) group (-CH₂-), the methyl group (-CH₃), and the amine group (-NH₂) would each produce distinct signals. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl and aminomethyl groups. The two aromatic protons would appear as complex multiplets due to coupling with each other and with the fluorine atoms. The benzylic protons of the methanamine group would likely appear as a singlet, or a doublet if coupled to the amine protons, in the range of 3.8-4.0 ppm. The methyl protons would present as a singlet around 2.1-2.3 ppm. The amine protons typically appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms directly bonded to fluorine would show large one-bond carbon-fluorine coupling constants (¹JCF). The aromatic carbons would resonate in the region of 110-160 ppm, with their specific shifts and coupling patterns dictated by the substitution pattern. The benzylic carbon would be expected around 40-45 ppm, while the methyl carbon would appear at approximately 15-20 ppm.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In the case of this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (JFF) between these fluorine atoms would further confirm their relative positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 6.8 - 7.2 Multiplet
Methylene (-CH₂-) ~3.9 Singlet/Doublet
Methyl (-CH₃) ~2.2 Singlet
Amine (-NH₂) Variable (e.g., 1.5 - 2.5) Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm) Expected Coupling
C-F 150 - 160 Large ¹JCF
Aromatic C-H/C-C 115 - 140 C-F and C-H coupling
Methylene (-CH₂-) ~40
Methyl (-CH₃) ~15

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₈H₁₀F₂N.

In the mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (approximately 155.08 g/mol ). The fragmentation of the molecular ion provides valuable structural clues. A common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which would result in the loss of the amino group and the formation of a stable benzylic cation. Another prominent fragmentation would be the loss of a hydrogen atom from the molecular ion. The presence of fluorine atoms would also influence the fragmentation, and ions corresponding to losses of HF or other fluorine-containing fragments might be observed. The study of fragmentation patterns of related compounds, such as 2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime, has shown that even-electron ions can undergo homolytic bond cleavage to form odd-electron fragment ions nih.gov.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion m/z (approximate) Description
[C₈H₁₀F₂N]⁺ 155 Molecular Ion (M⁺)
[C₈H₉F₂N]⁺ 154 Loss of H radical
[C₇H₆F₂]⁺ 128 Loss of CH₂NH₂ radical
[C₈H₉F₂]⁺ 140 Loss of NH₂ radical

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light excites molecular vibrations, such as stretching and bending of bonds, at characteristic frequencies.

For this compound, the IR spectrum would show characteristic absorption bands for the N-H, C-H, C-F, and C=C bonds. The N-H stretching vibrations of the primary amine group are expected to appear as two sharp bands in the region of 3300-3500 cm⁻¹, which is a key diagnostic feature for primary amines libretexts.org. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹ libretexts.orglibretexts.org. The C-F stretching vibrations typically give rise to strong absorptions in the fingerprint region, between 1000 and 1400 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region vscht.cz.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic ring and the C-C backbone would be expected to show strong signals in the Raman spectrum. The combination of IR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Amine (R-NH₂) N-H Stretch 3300 - 3500 (two bands) Medium, Sharp
Aromatic C-H Stretch 3000 - 3100 Medium
Alkyl (CH₂, CH₃) C-H Stretch 2850 - 2960 Medium to Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-F C-F Stretch 1000 - 1400 Strong
Amine N-H Bend 1590 - 1650 Medium

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are studied)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. While obtaining suitable single crystals of this compound itself might be challenging, its derivatives, such as salts or Schiff bases, are often more amenable to crystallization.

Should a crystalline derivative be prepared, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data would unambiguously confirm the connectivity of the atoms and the substitution pattern on the aromatic ring. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking of the aromatic rings. The study of related fluorinated Schiff base compounds has demonstrated the utility of this technique in confirming molecular structures and understanding intermolecular forces researchgate.net. The resulting crystal structure would serve as the ultimate proof of the compound's identity and conformation in the solid state.

Theoretical and Computational Chemistry Studies on 2,5 Difluoro 4 Methylphenyl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule like (2,5-Difluoro-4-methylphenyl)methanamine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Detailed Research Findings: A DFT study of this compound would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d) or larger to obtain a balance between accuracy and computational cost. Such a study would yield insights into:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. For substituted benzylamines, the HOMO is typically located on the aromatic ring and the nitrogen atom, while the LUMO is distributed over the aromatic ring.

Electron Density and Electrostatic Potential: Calculations would reveal the distribution of electron density, highlighting electron-rich and electron-poor regions of the molecule. An electrostatic potential map would visually represent these areas, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites). For this molecule, the nitrogen atom of the amine group and the fluorine atoms would be expected to be electron-rich.

Reactivity Descriptors: From the calculated electronic properties, various reactivity descriptors can be derived. These include electronegativity, chemical hardness and softness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other reagents. For instance, studies on substituted benzdiynes have shown that electron-withdrawing groups, such as fluorine, can significantly influence the stability and reactivity of the aromatic system. nih.gov

Illustrative Data Table for Electronic Properties:

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVRelates to the chemical stability and reactivity.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve to illustrate the typical output of a quantum chemical calculation.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound and interpreting experimental spectra.

Detailed Research Findings:

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. rsc.org The geometry of the molecule is first optimized, and then the NMR shielding tensors are calculated. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has become very high, often with errors of less than 0.5 ppm for ¹³C and 0.1 ppm for ¹H, which is sufficient to distinguish between different isomers. For this compound, calculations would predict the chemical shifts for the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the aminomethyl group, as well as for all the carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. These frequencies correspond to the peaks observed in an IR spectrum. The calculations can help to assign the observed bands to specific vibrational modes, such as the N-H stretching of the amine group, the C-F stretching of the fluoro groups, and the various vibrations of the aromatic ring. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. nih.gov This method calculates the energies of the electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. For an aromatic compound like this, transitions from π to π* orbitals are typically the most prominent.

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C (ipso to CH₂NH₂)130.2
C (ortho to CH₂NH₂, meta to F)115.5
C (meta to CH₂NH₂, ortho to F)128.9
C (para to CH₂NH₂, attached to CH₃)135.1
C (ortho to CH₂NH₂, attached to F)158.3 (d, J ≈ 245 Hz)
C (meta to CH₂NH₂, attached to F)155.9 (d, J ≈ 240 Hz)
CH₂ (aminomethyl)40.5
CH₃ (methyl)18.7

Note: These are hypothetical values intended to show how predicted NMR data would be presented. The splitting pattern (d) for the carbons attached to fluorine is due to C-F coupling.

Conformational Analysis and Energetic Profiles

The biological activity and reactivity of a flexible molecule like this compound are dependent on its three-dimensional shape or conformation.

Detailed Research Findings: A conformational analysis would involve systematically rotating the rotatable bonds of the molecule—primarily the C-C bond between the aromatic ring and the aminomethyl group, and the C-N bond of the aminomethyl group—and calculating the energy for each conformation. This generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers between them (transition states).

Rotational Barriers: The calculations would quantify the energy required to rotate the aminomethyl group relative to the phenyl ring. This barrier is influenced by steric hindrance from the ortho-substituents (in this case, a fluorine atom and a hydrogen atom) and electronic effects.

Stable Conformers: The analysis would identify the preferred spatial arrangement of the aminomethyl group. The relative energies of different conformers would be calculated to determine their populations at a given temperature according to the Boltzmann distribution. This information is crucial for understanding how the molecule might bind to a biological target.

Illustrative Data Table for Conformational Analysis:

ConformerDihedral Angle (F-C-C-N)Relative Energy (kcal/mol)
1 (Global Minimum)60°0.00
2180°1.25
Transition State3.50

Note: The data is for illustrative purposes. The dihedral angle represents the rotation around the bond connecting the aminomethyl group to the ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the step-by-step mechanism of chemical reactions. For this compound, one could study its synthesis or its reactions with other molecules.

Detailed Research Findings: To elucidate a reaction mechanism, chemists use computational methods to map out the entire reaction pathway, from reactants to products, including any intermediates and transition states.

Transition State Searching: For a proposed reaction, such as the nucleophilic substitution on an alkyl halide by the amine group of this compound, the geometry of the transition state would be located and optimized. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

Reaction Pathways: By calculating the energies of all reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a detailed picture of the thermodynamics and kinetics of the reaction. For example, in a study of the palladium-catalyzed acetoxylation of benzylamines, DFT calculations were used to map out the Gibbs free energy profiles for the reductive elimination step, providing insight into the reaction mechanism. researchgate.net

Solvent Effects: The influence of a solvent on the reaction can be modeled using various computational approaches, such as implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. This is important as most reactions are carried out in solution.

Illustrative Reaction Coordinate Diagram: A typical reaction coordinate diagram would plot the energy of the system against the reaction progress. It would show the reactants on the left, the products on the right, and the transition state as a peak in between. The height of this peak from the reactants' energy level represents the activation energy. For a multi-step reaction, there would be multiple peaks and valleys corresponding to the transition states and intermediates.

Analytical Methodologies for Research and Development of 2,5 Difluoro 4 Methylphenyl Methanamine

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating (2,5-Difluoro-4-methylphenyl)methanamine from starting materials, by-products, and other impurities, thereby enabling accurate purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary tool for the analysis of this compound. Its polarity makes it well-suited for separation on non-polar stationary phases. A typical HPLC method would be developed and validated for parameters such as linearity, accuracy, precision, and selectivity. lcms.czdss.go.thacs.org For reaction monitoring, such as in the synthesis of related difluoro benzene (B151609) methanamines, HPLC is used to track the consumption of reactants and the formation of the product until the reaction is deemed complete. nih.gov

A hypothetical RP-HPLC method for the purity analysis of this compound is presented below.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1M Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Expected Retention Time 4-6 minutes

This table is generated based on typical RP-HPLC methods for aromatic amines and related compounds. lcms.czdss.go.th

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like substituted benzylamines. nih.govojp.gov Due to the polar nature of the primary amine group, derivatization is often employed to improve chromatographic peak shape and thermal stability. nih.gov Benzylation or silylation are common derivatization strategies. The use of shorter analytical columns can sometimes allow for the analysis of less stable, non-derivatized amines by reducing their residence time in the heated column.

The following table outlines a potential GC-MS method for the analysis of derivatized this compound.

ParameterCondition
Column Mid-polarity capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-450 amu

This table is based on established GC-MS methods for substituted benzylamines and related aromatic compounds. ojp.gov

Titrimetric and Spectrophotometric Methods for Quantitative Analysis

For bulk quantification of this compound, classical analytical methods such as titrimetry and spectrophotometry offer reliable and cost-effective alternatives to chromatography.

Titrimetric Methods

The basic primary amine functionality of this compound allows for its direct quantification via acid-base titration. Nonaqueous titration is often preferred for organic amines. The sample is dissolved in a suitable nonaqueous solvent, such as acetic acid, and titrated with a standardized solution of a strong acid, like perchloric acid. dss.go.th The endpoint can be determined potentiometrically or with a visual indicator.

Another classical method for primary aromatic amines is diazotization titration. acs.org In this method, the amine is reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The endpoint, corresponding to the complete consumption of the primary amine, can be detected potentiometrically or using an external indicator like starch-iodide paper.

Spectrophotometric Methods

UV-Vis spectrophotometry can be used for the quantitative analysis of this compound, leveraging the ultraviolet absorbance of its aromatic ring. youtube.com Aromatic compounds exhibit characteristic absorption bands, and the presence of fluorine and methyl substituents on the benzene ring will influence the position and intensity of these bands. youtube.comnih.gov According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte.

For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound would be determined by scanning a dilute solution across the UV range. The presence of the fluorinated benzene ring is expected to result in significant absorption in the UV region. nih.govacs.org

ParameterDescription
Solvent Methanol (B129727) or Ethanol (B145695)
Wavelength Range 200-400 nm
Expected λmax ~260-280 nm (region typical for substituted benzenes)
Quantification Based on a calibration curve of absorbance vs. concentration

This table is based on general principles of UV-Vis spectroscopy for aromatic compounds. youtube.comacs.org

In-situ Reaction Monitoring Techniques in Synthetic Chemistry Research

Modern synthetic chemistry relies heavily on in-situ reaction monitoring to gain a deep understanding of reaction kinetics, mechanisms, and to ensure safety and optimization. mt.com Techniques like Fourier Transform Infrared (FTIR) spectroscopy allow for real-time tracking of chemical transformations directly in the reaction vessel. nih.govrsc.org

In-situ FTIR (ReactIR)

For the synthesis of this compound, for instance, via a reductive amination or from a Grignard reagent, an in-situ FTIR probe can be inserted directly into the reactor. mt.commt.com This technique allows for the continuous collection of infrared spectra of the reaction mixture. youtube.com By tracking the characteristic vibrational frequencies of functional groups, researchers can monitor:

The consumption of reactants (e.g., the disappearance of a nitrile or aldehyde peak).

The formation and transient nature of intermediates (e.g., an imine intermediate in a reductive amination). mt.com

The formation of the final product, this compound (e.g., the appearance of N-H stretching bands).

The reaction endpoint, signaled by the stabilization of reactant and product concentrations. youtube.com

This real-time data is crucial for optimizing reaction parameters such as temperature, pressure, and catalyst loading, and for ensuring the safe control of highly exothermic processes like Grignard reactions. mt.comdtu.dk

Online Nuclear Magnetic Resonance (NMR) Spectroscopy

Online NMR spectroscopy is another powerful tool for reaction monitoring, particularly for complex reactions like Grignard formations. nih.govresearchgate.net A slipstream from the reactor can be continuously passed through a benchtop NMR spectrometer. This provides detailed structural information in real-time, allowing for the unambiguous identification and quantification of all species in the reaction mixture. This method is especially valuable for reactions involving solids, where optical methods like FTIR may be less effective. nih.gov

TechniqueInformation GainedApplication in this compound Synthesis
In-situ FTIR Functional group changes, reactant/product concentrations, intermediate detection. youtube.comMonitoring the conversion of a precursor (e.g., 2,5-difluoro-4-methylbenzonitrile) and the formation of the amine.
Online NMR Detailed structural information, quantification of all species, mechanistic insights. nih.govTracking the formation of a Grignard reagent intermediate and its subsequent reaction to form the final product.

Future Research Directions and Emerging Opportunities for 2,5 Difluoro 4 Methylphenyl Methanamine

Exploration of Novel Reaction Pathways and Derivatizations

The primary amine functionality of (2,5-Difluoro-4-methylphenyl)methanamine serves as a versatile handle for a multitude of chemical transformations. Future research will likely focus on expanding the library of derivatives accessible from this starting material, leading to compounds with fine-tuned properties for various applications.

One promising area of exploration is the development of new synthetic routes to substituted benzylamine (B48309) derivatives. nih.gov Traditional methods often involve multi-step sequences that can be inefficient. nih.gov The synthesis of novel N-aryl benzylamine series, for instance, can be guided by computational modeling to identify and optimize candidate compounds with specific inhibitory activities. nih.gov The development of one-pot synthesis methods, such as the environmentally friendly synthesis of benzylamine and 1,2,3-triazole derivatives using choline (B1196258) chloride/sodium salts, presents a greener alternative to conventional approaches.

Furthermore, the derivatization of the benzylamine moiety itself offers a rich field for investigation. The synthesis of fluorinated amide derivatives through a radical N-perfluoroalkylation–defluorination pathway highlights the potential for creating novel fluorinated compounds from amine precursors. nih.govacs.org This approach allows for the controllable introduction of fluorine, a key element in medicinal chemistry for enhancing metabolic stability and bioavailability. nih.govacs.org The development of fluorinated amines through methods like the desulfurization-fluorination of thioamides using silver fluoride (B91410) further expands the toolkit for creating these valuable molecules.

Potential Derivatization Reactions Significance Key Research Focus
N-ArylationAccess to novel bioactive compounds and ligands.Development of efficient and selective catalytic methods.
AcylationSynthesis of amides with diverse functionalities.Exploration of a wide range of acylating agents and reaction conditions.
Reductive AminationFormation of secondary and tertiary amines with tailored properties.Investigation of various carbonyl compounds and reducing agents.
Cyclization ReactionsConstruction of heterocyclic scaffolds for medicinal chemistry.Design of intramolecular reactions to form novel ring systems.

Integration into Catalytic Systems and Methodologies

The unique electronic properties conferred by the fluorine and methyl substituents on the aromatic ring of this compound make it an intriguing candidate for use in catalytic systems. Future research could explore its application as a ligand or a catalyst component in a variety of organic transformations.

The development of catalysts for aromatic fluorination is an area of intense research. acs.org While palladium-catalyzed C-F cross-coupling has seen significant advances, the development of new ligands is crucial for expanding substrate scope and improving efficiency. acs.org The specific steric and electronic profile of this compound could be advantageous in designing new biaryl monophosphine ligands for such challenging transformations.

Furthermore, the amine functionality can be utilized to direct catalytic reactions. For instance, in the context of C-H bond functionalization, the amine group can act as a directing group, enabling site-selective modifications of the aromatic ring or adjacent alkyl chains. Research into the role of fluorine substituents in the regioselectivity of such reactions at palladium(II) centers is an active area that could provide valuable insights for utilizing this compound in catalysis.

Catalytic Application Potential Role of this compound Future Research Direction
Ligand in Cross-Coupling ReactionsTuning catalyst activity and selectivity.Synthesis of phosphine (B1218219) or N-heterocyclic carbene ligands derived from the amine.
OrganocatalysisAsymmetric synthesis.Development of chiral derivatives for enantioselective transformations.
Directing Group in C-H ActivationControlling regioselectivity.Exploration of its use in the functionalization of complex molecules.

Potential in the Development of Next-Generation Advanced Materials

Fluorinated organic compounds are increasingly utilized in the design of advanced materials due to the unique properties imparted by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net The incorporation of this compound into polymers and other materials could lead to the development of next-generation products with enhanced performance.

The presence of two fluorine atoms can significantly influence the intermolecular interactions and packing of molecules, which is a critical factor in the design of materials with desired optical or electronic properties. researchgate.net Research into fluorinated aromatic compounds has shown their potential in applications such as liquid crystals and high-performance polymers. researchgate.net The amine group of this compound provides a reactive site for polymerization or for grafting onto other material surfaces.

Future research could focus on the synthesis of novel polymers, such as polyamides or polyimides, incorporating this fluorinated monomer. The resulting materials would be expected to exhibit improved thermal stability and chemical resistance. Furthermore, the development of force field parameters for fluorinated aromatic amino acids for use in molecular dynamics simulations will be crucial for the rational design and prediction of the properties of such materials.

Material Type Potential Advantage of Incorporation Research Opportunity
High-Performance PolymersEnhanced thermal stability and chemical resistance.Synthesis and characterization of polyamides and polyimides.
Liquid CrystalsModified mesophase behavior and electro-optical properties.Investigation of the liquid crystalline properties of its derivatives.
Functional CoatingsAltered surface properties (e.g., hydrophobicity).Grafting onto surfaces to create functional coatings.
Electronic MaterialsTunable electronic properties.Exploration of its use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Sustainable Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly guiding synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound will undoubtedly be influenced by these principles.

One key area is the development of more sustainable synthetic routes to the compound itself and its derivatives. This includes the use of biocatalysis, which offers high selectivity and mild reaction conditions. bohrium.comhims-biocat.eumdpi.com The biocatalytic synthesis of chiral amines using enzymes like transaminases and amine dehydrogenases is a rapidly advancing field that could be applied to produce enantiomerically pure forms of this compound and its derivatives. bohrium.comhims-biocat.eumdpi.comresearchgate.net

Photocatalysis represents another green approach that is gaining traction for the synthesis of fluorinated compounds. acs.org The use of light to drive chemical reactions can often be performed at ambient temperature and pressure, reducing energy consumption. youtube.com Direct photocatalytic C-H fluorination, for example, offers a route to introduce fluorine atoms into molecules in a more direct and atom-economical manner. nih.govacs.org The development of photocatalytic methods for the synthesis and derivatization of this compound is a promising avenue for future research.

Furthermore, the development of electrochemical methods for the synthesis of organo-fluorine compounds provides a scalable and environmentally benign alternative to traditional chemical methods. researchgate.net

Sustainable Approach Application to this compound Key Research Goals
BiocatalysisEnantioselective synthesis of chiral derivatives.Discovery and engineering of enzymes with suitable substrate specificity.
PhotocatalysisC-H functionalization and derivatization under mild conditions.Development of efficient photocatalytic systems for selective transformations.
Flow ChemistryImproved safety, efficiency, and scalability of reactions.Adaptation of synthetic routes to continuous flow processes. youtube.com
Electrochemical SynthesisGreener synthesis of the parent compound and its derivatives.Optimization of electrochemical conditions for high yield and selectivity. researchgate.net

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